molecular formula C13H20N4O B2747902 1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine CAS No. 2097872-59-6

1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine

Cat. No.: B2747902
CAS No.: 2097872-59-6
M. Wt: 248.33
InChI Key: GVISNVIORFHKOJ-UHFFFAOYSA-N
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Description

1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine is a compound that features both a piperazine and an imidazole moiety

Scientific Research Applications

1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary target of 1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine, also known as (4-cyclopentylpiperazin-1-yl)(1H-imidazol-4-yl)methanone, is the poly ADP-ribose polymerases (PARP)-1 enzyme . This enzyme plays a crucial role in DNA repair and genomic stability.

Mode of Action

The compound interacts with its target, the PARP-1 enzyme, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the DNA repair process.

Result of Action

The inhibition of the PARP-1 enzyme by this compound can lead to significant molecular and cellular effects. For instance, it can cause an increase in DNA damage, potentially leading to cell death . This makes the compound a potential candidate for cancer treatment, where inducing cell death in cancer cells is a desired outcome.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine typically involves the condensation of 4-cyclopentylpiperazine with 1H-imidazole-4-carboxaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize the yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    (4-(1H-Imidazol-1-yl)phenol): This compound also contains an imidazole ring and has similar biological activities.

    (4-(1H-Imidazol-1-yl)aniline): Another imidazole-containing compound with potential medicinal applications.

    (4-(1H-Imidazol-1-yl)methyl)benzoic acid: This compound shares the imidazole moiety and has applications in medicinal chemistry.

Uniqueness

1-cyclopentyl-4-(1H-imidazole-4-carbonyl)piperazine is unique due to the presence of both a piperazine and an imidazole ring in its structure. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

(4-cyclopentylpiperazin-1-yl)-(1H-imidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c18-13(12-9-14-10-15-12)17-7-5-16(6-8-17)11-3-1-2-4-11/h9-11H,1-8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVISNVIORFHKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCN(CC2)C(=O)C3=CN=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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